

# 6-Bromo-1,4-benzodioxane molecular weight and formula

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## Compound of Interest

Compound Name: **6-Bromo-1,4-benzodioxane**

Cat. No.: **B1266670**

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## A Technical Guide to 6-Bromo-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **6-Bromo-1,4-benzodioxane**, a versatile building block in synthetic organic chemistry. Its utility is primarily centered on the reactivity of the bromine substituent, which allows for the formation of new carbon-carbon and carbon-nitrogen bonds, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.<sup>[1]</sup>

## Core Molecular and Physical Data

The fundamental properties of **6-Bromo-1,4-benzodioxane** are summarized below. These data are essential for reaction planning, safety considerations, and analytical characterization.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	215.05 g/mol <a href="#">[1]</a> (also cited as 215.04 g/mol <a href="#">[2]</a> <a href="#">[3]</a> )
CAS Number	52287-51-1 <a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless liquid <a href="#">[1]</a>
Boiling Point	259-260 °C (lit.) <a href="#">[1]</a> ; 116-122 °C at 4 mmHg <a href="#">[1]</a>
Density	1.598 g/mL at 25 °C (lit.)
Refractive Index	n <sub>20/D</sub> 1.588 (lit.)
Synonyms	6-Bromo-2,3-dihydrobenzo[b] <a href="#">[1]</a> <a href="#">[4]</a> dioxine, 4-Bromo-1,2-ethylenedioxybenzene <a href="#">[1]</a>

## Experimental Protocols: Key Synthetic Transformations

As an aryl bromide, **6-Bromo-1,4-benzodioxane** is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery and development for constructing complex molecular architectures. Below are detailed methodologies for two of the most common and powerful transformations.

The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between **6-Bromo-1,4-benzodioxane** and a boronic acid or boronate ester derivative.[\[5\]](#)[\[6\]](#)

Objective: To couple **6-Bromo-1,4-benzodioxane** with an arylboronic acid to synthesize a biaryl derivative.

Materials:

- **6-Bromo-1,4-benzodioxane** (1.0 equiv)
- Arylboronic acid (1.5 equiv)

- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 1-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 equiv)
- Anhydrous solvent (e.g., Dioxane, Toluene, or DME/water mixture)
- Inert gas supply (Argon or Nitrogen)

**Methodology:**

- To a flame-dried Schlenk flask under an inert atmosphere, add **6-Bromo-1,4-benzodioxane**, the arylboronic acid, and the base.
- Evacuate and backfill the flask with inert gas three times.
- Add the anhydrous solvent via syringe.
- Add the palladium catalyst to the stirring mixture.
- Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress using TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between an aryl halide and an amine, a crucial transformation for synthesizing anilines and their derivatives.[\[4\]](#)[\[7\]](#)

**Objective:** To couple **6-Bromo-1,4-benzodioxane** with a primary or secondary amine.

## Materials:

- **6-Bromo-1,4-benzodioxane** (1.0 equiv)
- Amine (1.2 equiv)
- Palladium precatalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 1-2 mol%)
- Phosphine ligand (e.g., XPhos, SPhos,  $\text{P}(\text{t-Bu})_3$ , 2-4 mol%)[[7](#)]
- Strong, non-nucleophilic base (e.g.,  $\text{NaOt-Bu}$ ,  $\text{K}_3\text{PO}_4$ , 1.4-2.0 equiv)[[8](#)]
- Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)[[8](#)]
- Inert gas supply (Argon or Nitrogen)

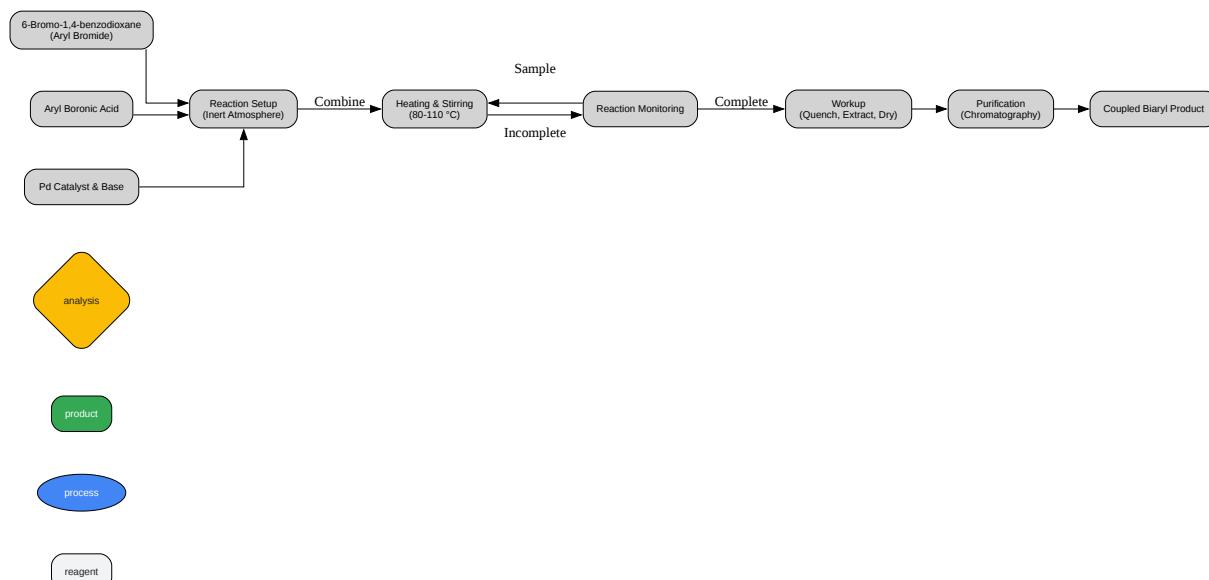
## Methodology:

- In a glovebox or under a robust stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry reaction vessel.
- Add the base to the vessel.
- Add **6-Bromo-1,4-benzodioxane** and the amine.
- Add the anhydrous, deoxygenated solvent.
- Seal the vessel and heat the mixture with vigorous stirring (typically 80-110 °C).[[8](#)]
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- After cooling to room temperature, carefully quench the reaction with water or a saturated aqueous ammonium chloride solution.
- Extract the product with an organic solvent (e.g., ethyl acetate or  $\text{CH}_2\text{Cl}_2$ ).
- Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

- Purify the residue by flash column chromatography to isolate the arylamine product.

## Logical and Experimental Workflow Visualizations

Diagrams are essential for conceptualizing the relationships and steps in complex chemical processes. The following diagram, generated using Graphviz, illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

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Caption: Suzuki-Miyaura Cross-Coupling Experimental Workflow.

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